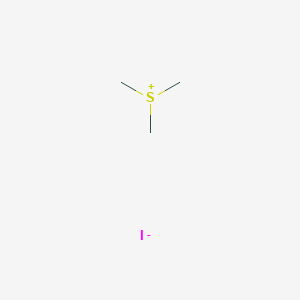

Trimethylsulfonium iodide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36713. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

trimethylsulfanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJYIHQDILEQNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

676-84-6 (Parent) | |

| Record name | Trimethylsulfonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883803 | |

| Record name | Sulfonium, trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Trimethylsulfonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2181-42-2 | |

| Record name | Trimethylsulfonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2181-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsulfonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsulfonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfonium, trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfonium, trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsulphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSULFONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z1LIZ2LUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimethylsulfonium iodide synthesis from dimethyl sulfide and methyl iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of trimethylsulfonium (B1222738) iodide from dimethyl sulfide (B99878) and methyl iodide. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who utilize sulfonium (B1226848) salts as reagents in organic synthesis. This document details the underlying reaction mechanism, presents a summary of reaction conditions and corresponding yields, and offers a detailed experimental protocol. Furthermore, it includes mandatory visualizations of the reaction mechanism and experimental workflow to ensure clarity and reproducibility.

Introduction

Trimethylsulfonium iodide is a versatile and widely used reagent in organic chemistry. As a salt, it serves as a precursor for the generation of dimethylsulfonium methylide, a sulfur ylide that is instrumental in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines from carbonyls, α,β-unsaturated ketones, and imines, respectively. The reliable and efficient synthesis of this compound is therefore a critical first step for many multi-step organic syntheses. This guide outlines the straightforward and common preparation of this reagent via the direct alkylation of dimethyl sulfide with methyl iodide.

Reaction Mechanism

The formation of this compound from dimethyl sulfide and methyl iodide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[1] In this mechanism, the sulfur atom of the dimethyl sulfide molecule acts as the nucleophile, using one of its lone pairs of electrons to attack the electrophilic methyl carbon of methyl iodide.[2] This nucleophilic attack occurs from the backside relative to the leaving group (the iodide ion), leading to a transition state where the sulfur and iodine are transiently associated with the central carbon atom.[3] As the new carbon-sulfur bond forms, the carbon-iodine bond simultaneously breaks in a concerted fashion. The iodide ion is displaced, and the final product, the trimethylsulfonium cation with the iodide counterion, is formed.

Quantitative Data Summary

The synthesis of this compound can be carried out under various conditions, with the choice of solvent, temperature, and reaction time influencing the overall yield. The following table summarizes available quantitative data from the literature.

| Dimethyl Sulfide (mmol) | Methyl Iodide (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 16.1 | 16.1 | None (Neat) | 25 | 15 | 66 | [1] |

| 2000 | 1000 | Water (100 mL) | 58-60 | 4 | 51.2* | [4] |

| 2400 | 3000 | Water (100 mL) | 58-60 | 3 | 97.5** | [4] |

*Note: This yield is for the analogous trimethylsulfonium chloride from methyl chloride. **Note: This yield is for the analogous trimethylsulfonium bromide from methyl bromide.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on a common laboratory-scale preparation.

Materials and Equipment

-

Dimethyl sulfide (reagent grade)

-

Methyl iodide (reagent grade)

-

Absolute ethanol (B145695) (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Mortar and pestle

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator (optional)

-

Fume hood

Reaction Procedure

-

In a fume hood, combine equimolar amounts of dimethyl sulfide and methyl iodide in a round-bottom flask equipped with a magnetic stir bar. For example, use 1.2 mL (16.1 mmol) of dimethyl sulfide and 1.0 mL (16.1 mmol) of methyl iodide.[1]

-

Seal the flask and stir the mixture at room temperature (approximately 25°C).

-

Continue stirring for 15 hours. Over this period, a white precipitate of this compound will form.[1]

Work-up and Purification

-

After the reaction is complete, the resulting solid precipitate is collected.

-

The crude product is then ground into a fine powder using a mortar and pestle.[1]

-

Recrystallize the ground solid from absolute ethanol.[5] This is achieved by dissolving the solid in a minimal amount of hot ethanol and then allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold absolute ethanol.

-

Dry the purified this compound under reduced pressure to remove any residual solvent.[1] The final product should be a white to yellowish crystalline solid.[5]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, such as melting point determination (literature value: 215-220 °C) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Diagram

Safety Considerations

-

Dimethyl sulfide is a volatile and flammable liquid with an unpleasant odor. It should be handled in a well-ventilated fume hood.

-

Methyl iodide is a toxic and volatile liquid and is a suspected carcinogen. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

The synthesis should be performed in a fume hood to avoid inhalation of volatile reagents.

-

Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of this compound from dimethyl sulfide and methyl iodide is a robust and straightforward procedure that is fundamental to many areas of organic synthesis. By understanding the SN2 mechanism and following the detailed experimental protocol, researchers can reliably produce this valuable reagent for their work in drug development and other scientific endeavors. The provided data and visualizations serve as a practical guide to facilitate the successful execution of this synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Study Of The Use Of Trimethylsulfonium Or Sulfoxonium Iodide For The Formation Of Oxiranes [ch.imperial.ac.uk]

- 5. US4978795A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]

An In-depth Technical Guide to Trimethylsulfonium Iodide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfonium (B1222738) iodide ((CH₃)₃SI) is a versatile and valuable reagent in modern organic synthesis. As a stable sulfonium (B1226848) salt, it serves as a key precursor for the generation of dimethylsulfonium methylide, a sulfur ylide widely employed in the formation of three-membered rings. Its utility in carbon-carbon bond formation, particularly in the synthesis of epoxides, cyclopropanes, and aziridines, has cemented its importance in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical properties, structure, and practical applications, with a focus on experimental protocols and mechanistic understanding.

Chemical Structure and Properties

Trimethylsulfonium iodide is a quaternary ammonium (B1175870) salt consisting of a central sulfur atom bonded to three methyl groups, forming the trimethylsulfonium cation, and an iodide anion.[1][2] The molecule possesses a tetrahedral geometry around the sulfur atom.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₉IS | [3] |

| Molecular Weight | 204.07 g/mol | [3] |

| CAS Number | 2181-42-2 | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 200–206 °C | [2] |

| Solubility | Soluble in water, methanol, Dimethyl sulfoxide (B87167) (DMSO), and Tetrahydrofuran (THF). | [2] |

| Purity (Typical) | ≥ 98.0% | [2] |

Spectral Data

The following table summarizes the key spectral data for this compound, which are crucial for its identification and characterization.

| Spectrum | Solvent/Method | Chemical Shift (δ) / Wavenumber (cm⁻¹) | References |

| ¹H NMR | DMSO-d₆ | ~2.7 ppm (singlet, 9H) | [4][5][6] |

| ¹³C NMR | D₂O | ~25 ppm | [7] |

| Infrared (IR) | KBr Pellet | Key peaks associated with C-H stretching and bending. | [8][9][10] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of dimethyl sulfide (B99878) with methyl iodide.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar, add dimethyl sulfide (1.2 mL, 16.1 mmol).

-

Carefully add methyl iodide (1 mL, 16.1 mmol) to the flask.

-

Stir the reaction mixture at 25 °C for 15 hours.

-

During this time, a white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield pure this compound.[3]

Purification by Recrystallization

For applications requiring high purity, this compound can be further purified by recrystallization.

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the crystals under vacuum.[11]

Core Application: The Corey-Chaykovsky Reaction

The primary utility of this compound lies in its role as a precursor to dimethylsulfonium methylide, the key reagent in the Corey-Chaykovsky reaction. This reaction is a powerful method for the synthesis of epoxides from aldehydes and ketones.

Reaction Mechanism

The reaction proceeds through the in-situ generation of the sulfur ylide, followed by its nucleophilic attack on the carbonyl carbon.

Experimental Protocol for a Representative Corey-Chaykovsky Epoxidation:

-

In a flame-dried, nitrogen-flushed round-bottom flask, suspend this compound (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

-

To this suspension, add sodium hydride (1.0 equivalent) portion-wise at room temperature, which leads to the formation of the dimethylsulfonium methylide ylide.

-

After stirring for 10-15 minutes, cool the reaction mixture to 0 °C.

-

Add a solution of the desired ketone or aldehyde (1.0 equivalent) in DMSO dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.[12]

Applications in Pharmaceutical and Natural Product Synthesis

The Corey-Chaykovsky reaction, utilizing this compound, is a cornerstone in the synthesis of numerous biologically active molecules.

-

Pharmaceutical Intermediates: The formation of epoxides is a critical step in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a key reaction in the production of the antifungal medication Fluconazole.[13] The ability to introduce a methylene (B1212753) group to form an epoxide under mild conditions makes this reagent highly valuable in drug development.[14]

-

Natural Product Synthesis: The construction of complex molecular architectures found in natural products often relies on the stereoselective formation of epoxides, which can then be further elaborated. The Corey-Chaykovsky reaction provides a reliable method for achieving this transformation.

-

Deuterated Drugs: this compound has also been utilized in the synthesis of deuterated compounds. Introducing deuterium (B1214612) at specific positions in a drug molecule can alter its metabolic profile, potentially leading to improved pharmacokinetic properties.[2]

Visualizing Key Processes

Synthesis and Purification Workflow

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Trimethylsulfoxonium iodide(1774-47-6) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. ckgas.com [ckgas.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

- 10. Protein structure in KBr pellets by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

Trimethylsulfonium Iodide (CAS 2181-42-2): A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsulfonium (B1222738) iodide (TMSI), CAS Number 2181-42-2, is a versatile and reactive sulfonium (B1226848) salt widely employed in organic synthesis. It serves as a crucial precursor to dimethylsulfonium methylide, a sulfur ylide that is a key reagent in the Johnson-Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. This technical guide provides a comprehensive overview of its chemical properties, spectral data, safety and handling protocols, and detailed experimental procedures for its synthesis and application.

Chemical and Physical Properties

Trimethylsulfonium iodide is a white to off-white or yellowish crystalline solid.[1] It is soluble in water, alcohol, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO).[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2181-42-2 | [2] |

| Molecular Formula | C₃H₉IS | [3] |

| Molecular Weight | 204.07 g/mol | [2][3] |

| Appearance | White to yellowish crystalline solid | [1][4] |

| Melting Point | 215 - 220 °C | [2][4] |

| Solubility | Soluble in water, alcohol, THF, DMSO | [1] |

| InChI Key | VFJYIHQDILEQNR-UHFFFAOYSA-M | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of this compound.

| Spectrum Type | Solvent | Chemical Shift (δ) / Notes | Reference(s) |

| ¹H NMR | DMSO-d₆ | 2.940 ppm (singlet, 9H) | [4] |

| ¹³C NMR | D₂O | Spectrum available, specific shift not detailed in search results. | [3] |

Synthesis of this compound

This compound can be readily synthesized in the laboratory via the Sₙ2 reaction between dimethyl sulfide (B99878) and methyl iodide.

Experimental Protocol

A straightforward procedure for the synthesis of this compound is as follows:

-

Combine dimethyl sulfide (1.0 equivalent) and methyl iodide (1.0 equivalent) in a suitable reaction vessel.

-

Stir the mixture at room temperature (approx. 25 °C) for 15 hours.

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid by filtration.

-

To purify, the resulting solid can be crushed and recrystallized from absolute ethanol.[5]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis: The Johnson-Corey-Chaykovsky Reaction

The primary application of this compound is as a precursor for dimethylsulfonium methylide, [(CH₃)₂S⁺CH₂⁻], a sulfur ylide.[1] This ylide is generated in situ by treating TMSI with a strong base and is used to convert aldehydes and ketones to epoxides.[5][6]

Mechanism Overview

The process involves two key stages:

-

Ylide Formation: A strong base deprotonates the trimethylsulfonium cation to form the reactive sulfur ylide.

-

Epoxidation: The nucleophilic ylide attacks the carbonyl carbon of a ketone or aldehyde. The resulting intermediate undergoes an intramolecular Sₙ2 reaction to form a three-membered epoxide ring, with dimethyl sulfide as a neutral leaving group.[6]

Caption: Mechanism of the Johnson-Corey-Chaykovsky Reaction.

Experimental Protocol: Epoxidation of Allyl Cyclohexanone (B45756)

The following protocol is an example of a Johnson-Corey-Chaykovsky epoxidation.[5]

-

Preparation: Add this compound (1.65 eq.) to dry dimethyl sulfoxide (DMSO, 25 mL) and stir until the salt is completely dissolved.

-

Addition of Substrate: Add the starting material, allyl cyclohexanone (7.15 mmol, 1.0 eq.), to the solution.

-

Ylide Generation and Reaction: Add a solution of potassium tert-butoxide (KOtBu, 1.65 eq.) in DMSO (17 mL).

-

Reaction Time: Stir the resulting solution at room temperature for 2 hours.

-

Workup: Quench the reaction by adding H₂O. Extract the mixture with ethyl ether.

-

Purification: Wash the combined organic phases with H₂O and dry over anhydrous MgSO₄. Evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography to yield the desired epoxide.[5]

Safety and Handling

This compound is considered hazardous and requires careful handling. It is classified as a skin, eye, and respiratory irritant.[7][8]

| Hazard Information | Precautionary and First Aid Measures |

| GHS Classification | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[7][8] |

| Signal Word | Warning[7] |

| Hazard Statements | H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |

| Handling | Use in a well-ventilated area.[4] Wear protective gloves, clothing, and eye/face protection.[4] Avoid breathing dust.[7] Wash hands thoroughly after handling.[4] |

| Storage | Store in a cool, dry, well-ventilated place.[8] Keep container tightly closed.[4] Store locked up.[4] Incompatible with strong oxidizing agents and strong bases.[4] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[4][7] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse.[4] |

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[4] |

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C3H9IS | CID 75127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2181-42-2 [chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Trimethylsulfoxonium iodide(1774-47-6) 13C NMR spectrum [chemicalbook.com]

- 8. This compound(2181-42-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Trimethylsulfonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfonium (B1222738) iodide ([(CH₃)₃S]⁺I⁻), a quaternary sulfonium (B1226848) salt, is a versatile and valuable reagent in modern organic synthesis. Its utility in various chemical transformations, including as a precursor to sulfur ylides for the synthesis of epoxides, cyclopropanes, and aziridines, necessitates a thorough understanding of its physical properties. This technical guide provides a comprehensive overview of the melting point and solubility of trimethylsulfonium iodide, complete with detailed experimental protocols and a visualization of a key synthetic application.

It is crucial to distinguish this compound (CAS No. 2181-42-2) from the related but distinct compound, trimethylsulfoxonium (B8643921) iodide ([(CH₃)₃SO]⁺I⁻, CAS No. 1774-47-6), as their physical properties differ significantly. This guide will focus on this compound.

Data Presentation: Physical Properties

The following tables summarize the key physical properties of this compound.

Table 1: Melting Point of this compound

| Property | Value | Source |

| Melting Point | 215-220 °C | Sigma-Aldrich[1] |

Note: The melting point is often reported as a range, which can indicate the presence of impurities. A sharp melting point range is indicative of a pure compound.

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 400 g/L | 20 | ChemicalBook[2] |

| Water | Soluble | Not Specified | ChemicalBook[3], Infinium Pharmachem[4] |

| Alcohol | Soluble | Not Specified | ChemicalBook[3] |

| Tetrahydrofuran (THF) | Soluble | Not Specified | ChemicalBook[3] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not Specified | ChemicalBook[3] |

| Non-polar solvents | Very low | Not Specified | Solubility of Things[5] |

Experimental Protocols

The following sections detail the methodologies for determining the melting point and solubility of this compound.

Protocol 1: Determination of Melting Point via Capillary Method

This protocol outlines the standard procedure for measuring the melting point range of a solid organic compound like this compound using a melting point apparatus.[6][7][8]

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of dry this compound into a mortar and gently grind it into a fine powder with a pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid down. Repeat until the packed solid is approximately 2-3 mm high.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Approximate Melting Point Determination (Optional but Recommended):

-

Rapidly heat the sample at a rate of 10-20 °C per minute to quickly determine an approximate melting point range.

-

Allow the apparatus to cool sufficiently before proceeding to the accurate determination.

-

-

Accurate Melting Point Determination:

-

Set the starting temperature of the melting point apparatus to about 20 °C below the approximate melting point.

-

Set the heating rate to a slow and steady 1-2 °C per minute.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Analysis:

-

The recorded temperature range is the melting point of the sample.

-

For high accuracy, repeat the measurement with two more samples and calculate the average melting point range.

-

Protocol 2: Determination of Aqueous Solubility

This protocol provides a method to quantify the solubility of this compound in water at a specific temperature.[9][10][11]

Materials:

-

This compound

-

Distilled or deionized water

-

A jacketed glass vessel or a temperature-controlled water bath

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filter with a 0.45 µm membrane)

-

A method for quantifying the dissolved solute (e.g., UV-Vis spectrophotometry, gravimetric analysis, or chromatography)

Procedure:

-

Equilibrium Saturation Method:

-

Set the temperature of the jacketed vessel or water bath to the desired temperature (e.g., 20 °C).

-

Add a known volume of water (e.g., 50 mL) to the vessel.

-

Add an excess amount of this compound to the water with continuous stirring. The presence of undissolved solid is necessary to ensure saturation.

-

Allow the mixture to stir for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette, ensuring no solid particles are drawn.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

-

-

Quantification of Solute:

-

Gravimetric Analysis: Accurately weigh an empty, dry evaporating dish. Transfer a known volume of the filtered saturated solution to the dish. Carefully evaporate the water under controlled heating (e.g., in an oven at a temperature below the decomposition point of the salt). Once all the water has evaporated, cool the dish in a desiccator and weigh it again. The difference in mass corresponds to the amount of dissolved this compound.

-

Spectrophotometric/Chromatographic Analysis: If a suitable analytical method is available, dilute the filtered saturated solution to a known concentration within the linear range of the instrument and measure the concentration.

-

-

Calculation of Solubility:

-

Calculate the mass of this compound dissolved in the known volume of water.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Mandatory Visualization: The Corey-Chaykovsky Reaction Workflow

The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of epoxides, aziridines, and cyclopropanes. This compound is a key reagent in this reaction, serving as the precursor to the reactive sulfur ylide. The following diagram illustrates the general workflow and mechanism of this important transformation.[6][12][13][14]

Caption: Workflow of the Corey-Chaykovsky reaction.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, including its melting point and solubility in various solvents. The experimental protocols offered herein serve as a practical resource for researchers in accurately determining these properties. Furthermore, the visualization of the Corey-Chaykovsky reaction highlights a critical application of this compound in synthetic organic chemistry, underscoring the importance of a comprehensive understanding of this reagent for professionals in drug development and scientific research.

References

- 1. 三甲基碘化锍 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]

- 5. adichemistry.com [adichemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Epoxide synthesis by sulfonium ylide addition [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. The Sodium/Iodide Symporter (NIS): Molecular Physiology and Preclinical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 12. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Trimethylsulfonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for trimethylsulfonium (B1222738) iodide. This document includes tabulated spectral data, detailed experimental protocols, and a visualization of a key reaction pathway involving this compound.

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for trimethylsulfonium iodide in different deuterated solvents. Due to the symmetry of the molecule, a single signal is observed in both ¹H and ¹³C NMR spectra, corresponding to the chemically equivalent methyl groups.

Table 1: ¹H NMR Spectral Data for this compound

| Solvent | Chemical Shift (δ) in ppm | Multiplicity |

| DMSO-d₆ | 2.940[1] | Singlet |

| D₂O | ~2.62 | Singlet |

Table 2: ¹³C NMR Spectral Data for this compound

| Solvent | Chemical Shift (δ) in ppm |

| D₂O | Value not explicitly stated in search results but spectrum is available[2] |

Experimental Protocols

The following are representative experimental protocols for acquiring ¹H and ¹³C NMR spectra of this compound.

2.1. ¹H NMR Spectroscopy in DMSO-d₆

-

Sample Preparation: A solution of this compound was prepared by dissolving approximately 0.041 g of the compound in 0.5 ml of DMSO-d₆.

-

Instrumentation: The spectrum was acquired on a 300 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 11.4 µs

-

Acquisition Time: 3.4 s

-

Spectral Width: 8278 Hz

-

-

Processing: The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz and Fourier transformed to yield the final spectrum. The chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

2.2. ¹³C NMR Spectroscopy in D₂O

-

Sample Preparation: A sample is prepared by dissolving an appropriate amount of this compound in D₂O.

-

Instrumentation: A 13C NMR spectrum can be recorded on a standard NMR spectrometer, for instance, one operating at a frequency of 75 MHz for the ¹³C nucleus.

-

Acquisition Parameters:

-

Proton decoupling is employed to simplify the spectrum to a single line.

-

A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

-

-

Processing: The data is processed using an appropriate window function and Fourier transformation. Chemical shifts are typically referenced to an external standard or the solvent signal.

Key Chemical Transformation: Formation of Dimethylsulfonium Methylide

This compound is a common precursor for the generation of dimethylsulfonium methylide, a sulfur ylide. This ylide is a key reagent in the Corey-Chaykovsky reaction, which is widely used for the synthesis of epoxides, cyclopropanes, and aziridines from carbonyl compounds, α,β-unsaturated systems, and imines, respectively. The formation of the ylide proceeds via deprotonation of this compound with a strong base.

Caption: Formation of dimethylsulfonium methylide from this compound.

References

Stability and Storage Conditions for Trimethylsulfonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfonium (B1222738) iodide (CAS No. 2181-42-2), a quaternary sulfonium (B1226848) salt, is a versatile and valuable reagent in organic synthesis. It is primarily utilized as a precursor for the generation of dimethylsulfonium methylide, a key intermediate in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. Its utility in pharmaceutical development and material science is predicated on its purity, stability, and predictable reactivity. This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of trimethylsulfonium iodide.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The compound is a white to off-white or pale yellow crystalline solid.[1][2] Key properties are summarized in Table 1.

| Property | Value | References |

| CAS Number | 2181-42-2 | [2] |

| Molecular Formula | C₃H₉IS | [2] |

| Molecular Weight | 204.07 g/mol | [2] |

| Appearance | White to off-white/pale yellow crystalline powder or solid | [1][2] |

| Melting Point | 215-220 °C (decomposes) | |

| Solubility | Soluble in water and alcohols. | [1] |

| Hygroscopicity | Hygroscopic; known to absorb moisture from the air. | [1] |

Stability Profile and Decomposition Pathway

This compound is generally stable under recommended storage conditions. However, it is susceptible to degradation from heat, light, moisture, and chemical incompatibilities. The primary degradation pathway is believed to be a thermal decomposition process.

Thermal Stability

Caption: Thermal decomposition pathway of this compound.

Photostability

This compound is explicitly noted as being light-sensitive.[4] Exposure to light, particularly UV radiation, can provide the energy to initiate degradation. While specific studies detailing the photodegradation pathway and quantum yield for this compound are not widely published, it is crucial to protect it from light to prevent the formation of impurities.

Hydrolytic Stability and Hygroscopicity

The compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] While stable in aqueous solutions for short-term use in reactions, long-term exposure to humidity during storage can lead to physical changes (caking) and potentially promote hydrolytic degradation, although specific pathways are not well-documented.

Incompatibilities

Forced degradation studies and safety data sheets consistently highlight incompatibilities with strong oxidizing agents and strong bases.[5][6] Reaction with strong bases is the intended reactivity to form the ylide, but unintentional contact during storage will lead to decomposition and loss of reagent integrity.

Recommended Storage and Handling

To ensure the long-term purity and stability of this compound, the following storage and handling conditions are recommended based on compiled safety and technical data.

| Condition | Recommendation | Rationale | References |

| Temperature | Store in a cool place. | To minimize thermal degradation. | [4] |

| Light | Store protected from light in an opaque container. | To prevent photodegradation. | [4] |

| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere if possible. | To prevent moisture absorption and potential hydrolysis. | [5] |

| Container | Keep container tightly closed and sealed. | To protect from moisture and atmospheric contaminants. | [5] |

| Shelf Life | Not formally established by stability studies. A standard warranty of 1 year from shipment is typical for products without a specified retest date. | Lack of comprehensive long-term stability data. |

Experimental Protocols for Stability Assessment

Assessing the stability of this compound requires robust analytical methods. The following sections outline generalized protocols for forced degradation studies and the development of a stability-indicating HPLC method, based on established ICH guidelines.[5][6]

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound. This workflow helps in developing and validating a stability-indicating analytical method.

Caption: General workflow for forced degradation studies.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a water/acetonitrile mixture).

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature. Due to the compound's reactivity with bases, expect rapid degradation and sample at short intervals.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose both solid samples and solutions to elevated temperatures (e.g., 80°C) in a calibrated oven.

-

Photostability: Expose the sample (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC to quantify the parent compound and detect degradation products.

Protocol for Stability-Indicating HPLC-UV Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation.

-

Column and Mobile Phase Screening:

-

Column: Start with a robust, reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Due to the ionic nature of the compound, an ion-pairing agent might be necessary. A typical starting point could be a gradient elution with:

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 3.0).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Detector: UV detection. A wavelength scan of this compound should be performed to determine the optimal wavelength for detection (likely in the low UV range, e.g., 210-220 nm, due to the lack of a strong chromophore).

-

-

Method Optimization:

-

Inject a mixture of stressed and unstressed samples.

-

Adjust the gradient slope, mobile phase pH, and temperature to achieve adequate resolution between the parent peak and all degradation product peaks. The goal is a resolution (Rs) > 1.5 for all adjacent peaks.

-

-

Method Validation (per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze stressed samples to show that degradant peaks do not co-elute with the main peak.

-

Linearity: Analyze a series of solutions over a concentration range (e.g., 50-150% of the target concentration) and demonstrate a linear relationship between peak area and concentration (correlation coefficient r² > 0.999).

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.

-

Precision:

-

Repeatability (Intra-assay): Analyze multiple preparations of a homogeneous sample on the same day. The relative standard deviation (RSD) should be < 2%.

-

Intermediate Precision (Inter-assay): Repeat the analysis on different days, with different analysts, or on different equipment. The RSD should remain within acceptable limits.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Intentionally vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5°C, mobile phase composition ± 2%) and show that the method remains reliable.

-

Quantitative Analysis by NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy can serve as a powerful primary method for quantitative analysis without the need for a reference standard of the analyte itself.[7]

-

Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard must have a known purity and contain protons that resonate in a clear region of the spectrum, distinct from the analyte.

-

Solvent: Use a deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., D₂O, DMSO-d₆).

-

Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitation, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to allow for complete magnetization recovery between scans.

-

Data Processing: Carefully phase and baseline-correct the spectrum.

-

Calculation: Integrate the signal for the trimethylsulfonium protons (a singlet) and a well-resolved signal from the internal standard. The purity of the this compound can be calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the weighed masses of the sample and the internal standard. This method can be used to track the loss of the parent compound in stability studies over time.

Conclusion

This compound is a stable compound when stored under the appropriate conditions of a cool, dry, and dark environment in a tightly sealed container. Its primary degradation liabilities include thermal decomposition via an SN2 mechanism, photosensitivity, and hygroscopicity. While specific quantitative stability data is limited in public literature, a comprehensive stability assessment can be performed by implementing systematic forced degradation studies and developing a validated, stability-indicating analytical method, such as by HPLC. For researchers and developers, adherence to the storage and handling guidelines outlined in this document is critical to ensure the chemical integrity and reactivity of this important synthetic reagent.

References

Trimethylsulfonium iodide safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Trimethylsulfonium (B1222738) Iodide

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for trimethylsulfonium iodide (CAS No. 2181-42-2), a versatile reagent used in organic synthesis. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification and Properties

This compound is a sulfoxonium salt utilized in various chemical transformations.[1] Accurate identification and knowledge of its physical and chemical properties are the first steps in safe handling.

| Property | Data | Reference |

| CAS Number | 2181-42-2 | [2][3][4][5][6][7][8] |

| Molecular Formula | C3H9IS | [6][7][8][9] |

| Molecular Weight | 204.07 g/mol | [7][9] |

| Appearance | White to off-white or pale yellow crystalline solid/powder | [1][7][9] |

| Melting Point | 215-220 °C | [1][7] |

| Solubility | Soluble in water, alcohol, tetrahydrofuran, dimethyl sulfoxide. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for risk assessment and the implementation of appropriate safety measures.

| Hazard Classification | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[3][4][5][6][9][10] |

| Serious Eye Irritation | H319 | Causes serious eye irritation.[3][4][5][6][9][10] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[3][4][5][10] |

GHS Pictogram:

Signal Word: Warning[4][5][6][9][10]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5][10]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6][10]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[10][12] The available data is limited and summarized below. Researchers should handle this substance with the assumption that it may have other unknown harmful effects.

| Test | Species | Route | Value |

| LD50 (Lethal Dose, 50%) | Mouse | Intravenous | 18 mg/kg[9] |

| LDLo (Lowest Published Lethal Dose) | Mouse | Subcutaneous | 300 mg/kg[6] |

Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[2][3][13]

-

Use a fume hood or other appropriate exhaust ventilation where dust may be generated.[10]

-

Facilities must be equipped with an eyewash station and a safety shower.[3][12]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166, NIOSH (US), or other appropriate government standards.[3][10]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[10]

-

Skin and Body Protection: Wear impervious clothing and a lab coat to prevent skin exposure.[3][10][13]

-

Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use approved respirator cartridges.[10]

Safe Handling Practices

-

Avoid all personal contact, including inhalation of dust.[14]

-

Wash hands and any exposed skin thoroughly after handling.[2][3]

-

Avoid formation of dust and aerosols.[10]

-

Keep away from heat, sparks, and open flames.

-

Do not eat, drink, or smoke in the laboratory.[3]

Storage Conditions

-

The substance is light-sensitive and should be stored protected from light.[10][12]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[12][14]

Caption: Logical workflow for the safe handling of this compound.

Emergency and First-Aid Procedures

Prompt and correct response to an exposure is critical. The following procedures should be followed.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor. If not breathing, provide artificial respiration.[2][3][4][10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[2][3][10][13] |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][10] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[2][3][10] |

Accidental Release and Fire-Fighting Measures

Accidental Release

-

Minor Spills: Wear appropriate PPE. Sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][10]

-

Major Spills: Evacuate the area. Wear a self-contained breathing apparatus and full protective gear. Prevent the substance from entering drains or waterways.[10]

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][10]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, sulfur oxides, and hydrogen iodide.[3][10]

-

Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][8][10]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It may be necessary to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10] Do not release it into the environment.[2]

References

- 1. This compound | 2181-42-2 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. iolitec.de [iolitec.de]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound | C3H9IS | CID 75127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sodiumiodide.net [sodiumiodide.net]

- 11. Trimethylsulfoxonium iodide - Safety Data Sheet [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. lobachemie.com [lobachemie.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Trimethylsulfonium Iodide: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth overview of trimethylsulfonium (B1222738) iodide, a significant reagent in organic synthesis. It covers the historical discovery and development of sulfonium (B1226848) salts, leading to the synthesis and characterization of trimethylsulfonium iodide. The guide details its physicochemical properties, including physical constants, spectral data, and solubility, with quantitative information presented in structured tables. Detailed experimental protocols for the synthesis of this compound, its characterization, and its application in the Corey-Chaykovsky reaction are provided. The mechanism of this key reaction and the in-situ generation of the active sulfur ylide are illustrated with clear diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the use of this compound.

Introduction

This compound, with the chemical formula [(CH₃)₃S]⁺I⁻, is a quaternary sulfonium salt that has established itself as a valuable reagent in organic chemistry. It serves as a key precursor for the generation of dimethylsulfonium methylide, a sulfur ylide widely employed in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines.[1][2][3] Its utility lies in its ability to act as a methylene (B1212753) transfer agent, providing a robust method for the formation of three-membered rings.[1][2]

It is crucial to distinguish this compound from the related but structurally different trimethylsulfoxonium (B8643921) iodide, [(CH₃)₃SO]⁺I⁻. While both are precursors to sulfur ylides, their reactivity differs. The ylide derived from this compound is generally considered more reactive and less stable than that from its sulfoxonium counterpart.[4] This guide will focus exclusively on the discovery, properties, and applications of this compound.

History and Discovery

The investigation of sulfonium salts dates back to the late 19th and early 20th centuries. While a definitive first synthesis of this compound is not clearly documented in readily available literature, the foundational work on sulfonium compounds was laid by chemists such as Pope and Peachey. Their research in the early 1900s explored the synthesis and properties of various sulfonium salts, contributing to the fundamental understanding of this class of compounds.

A notable early reference that includes the characterization of this compound is the 1946 paper by Emeleus and Heal in the Journal of the Chemical Society.[1] Although the full text is not widely available in digital archives, this publication is cited as a source for purification methods for the compound, suggesting its synthesis and study by that time.[5] The widespread application of this compound in organic synthesis, however, gained significant momentum with the development of the Corey-Chaykovsky reaction in the 1960s.[2][3] This reaction highlighted the synthetic utility of the dimethylsulfonium methylide generated from this compound, solidifying its place as a key reagent in the organic chemist's toolkit.

Physicochemical Properties

This compound is a white to yellowish crystalline solid at room temperature.[5] It is soluble in polar solvents such as water, ethanol (B145695), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO).[5]

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to yellowish crystalline powder | [5] |

| Melting Point | 215-220 °C (decomposes) | [5] |

| Solubility | Soluble in water, alcohol, THF, DMSO | [5] |

| Molecular Formula | C₃H₉IS | [5] |

| Molecular Weight | 204.07 g/mol | [5] |

| CAS Number | 2181-42-2 | [5] |

Chemical Properties

The primary chemical utility of this compound lies in its role as a precursor to dimethylsulfonium methylide, a reactive sulfur ylide. This is achieved by deprotonation with a strong base. The resulting ylide is a potent nucleophile and methylene transfer agent.[1][2][3]

Spectral Data

| Technique | Key Data | Reference(s) |

| ¹H NMR | A singlet corresponding to the nine equivalent protons of the three methyl groups. | [6][7] |

| ¹³C NMR | A single resonance for the three equivalent methyl carbons. | [8][9] |

| FTIR | Characteristic peaks for C-H stretching and bending vibrations. | [10][11] |

| Mass Spec (EI) | The mass spectrum shows fragments corresponding to the trimethylsulfonium cation and its decomposition products. | [12] |

Synthesis and Characterization

Synthesis of this compound

This compound is most commonly prepared by the direct reaction of dimethyl sulfide (B99878) with iodomethane (B122720).[13] The sulfur atom of dimethyl sulfide acts as a nucleophile, attacking the methyl group of iodomethane in an Sₙ2 reaction.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Dimethyl sulfide

-

Iodomethane

-

Absolute ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of dimethyl sulfide and iodomethane. The reaction is typically performed neat or in a suitable solvent like acetone (B3395972) or ethanol.

-

Stir the mixture at room temperature. The reaction is exothermic, and a white precipitate of this compound will begin to form.

-

Allow the reaction to proceed for several hours or overnight to ensure complete reaction.[5]

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

For purification, recrystallize the crude product from absolute ethanol.[5]

-

Dry the purified crystals under vacuum to yield pure this compound.

-

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum will show a single sharp peak for the nine equivalent protons of the methyl groups.[6][7]

-

¹³C NMR: Prepare a sample in a similar manner as for ¹H NMR. The spectrum will exhibit a single resonance corresponding to the three equivalent methyl carbons.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an ATR accessory. The spectrum will show characteristic C-H stretching and bending frequencies.[10][11]

Mass Spectrometry (MS)

-

For electron ionization (EI) mass spectrometry, introduce a small amount of the sample into the instrument. The resulting mass spectrum will show the fragmentation pattern of the trimethylsulfonium cation.[12]

Applications in Organic Synthesis

The most prominent application of this compound is as a precursor to dimethylsulfonium methylide for use in the Corey-Chaykovsky reaction.[1][2][3]

The Corey-Chaykovsky Reaction

This reaction allows for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyl compounds, imines, and α,β-unsaturated carbonyls, respectively.[1][2]

The reactive sulfur ylide, dimethylsulfonium methylide, is typically generated in situ by treating this compound with a strong base, such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (B78521) (NaOH) under phase-transfer conditions.[4][14]

Experimental Protocol: In-situ Generation of Dimethylsulfonium Methylide

-

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

-

-

Procedure (under an inert atmosphere, e.g., nitrogen or argon):

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the sodium hydride dispersion.

-

Wash the sodium hydride with dry hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add dry DMSO or THF to the flask.

-

Slowly add a solution of this compound in the same dry solvent to the stirred suspension of sodium hydride at a controlled temperature (often room temperature or slightly below).

-

The evolution of hydrogen gas indicates the formation of the ylide. Stir the mixture for a specified period (e.g., 30-60 minutes) until the gas evolution ceases. The resulting solution/suspension of dimethylsulfonium methylide is then ready for use.

-

The Corey-Chaykovsky reaction for epoxidation proceeds via a nucleophilic attack of the sulfur ylide on the carbonyl carbon, followed by an intramolecular Sₙ2 reaction to form the epoxide and dimethyl sulfide as a byproduct.

-

Materials:

-

A solution of in-situ generated dimethylsulfonium methylide

-

An aldehyde or ketone

-

Appropriate work-up reagents (e.g., water, diethyl ether)

-

-

Procedure:

-

To the freshly prepared solution of dimethylsulfonium methylide at a suitable temperature (often 0 °C or room temperature), add a solution of the carbonyl compound in the same solvent dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired epoxide.[3]

-

Safety Information

This compound is an irritant.[1][13] It can cause skin and serious eye irritation.[1][13] It is also important to handle the reagents used in its synthesis and reactions with care. Iodomethane is toxic and a suspected carcinogen. Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1][2]

Conclusion

This compound is a readily accessible and highly effective reagent in organic synthesis. Its historical development is rooted in the early explorations of sulfonium chemistry, and its modern utility is centrally defined by its role as a precursor to dimethylsulfonium methylide in the Corey-Chaykovsky reaction. This guide has provided a comprehensive overview of its history, physicochemical properties, synthesis, characterization, and key applications, along with detailed experimental protocols. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of this compound offers a powerful tool for the construction of complex molecular architectures containing three-membered rings.

References

- 1. 250. The alkyl- and aryl-substituted fluorides of sulphur, selenium, tellurium, and iodine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Applications of Sulfonium Salts | Semantic Scholar [semanticscholar.org]

- 4. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]

- 5. 250. The alkyl- and aryl-substituted fluorides of sulphur, selenium, tellurium, and iodine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. 249. The difluoroarsines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Trimethylsulfoxonium iodide synthesis - chemicalbook [chemicalbook.com]

- 8. US5047568A - Sulfonium salts and use and preparation thereof - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Trimethylsulfonium - Wikipedia [en.wikipedia.org]

- 12. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]

- 13. researchgate.net [researchgate.net]

- 14. Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Trimethylsulfonium iodide theoretical calculations and molecular modeling

An In-depth Technical Guide to Trimethylsulfonium (B1222738) Iodide: Theoretical Calculations and Molecular Modeling

For Researchers, Scientists, and Drug Development Professionals

Trimethylsulfonium iodide (TMSI), with the chemical formula [(CH₃)₃S]⁺I⁻, is a versatile sulfonium (B1226848) salt widely employed in organic synthesis. It serves as a key precursor for the generation of dimethylsulfonium methylide, a crucial reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. Beyond its synthetic utility, recent studies have explored its application in materials science, particularly in the surface modification of perovskite solar cells to enhance efficiency and stability.[1] This guide provides a comprehensive overview of the theoretical calculations and molecular modeling of this compound, alongside its physicochemical properties, synthesis, and key applications. Detailed experimental protocols and structured data tables are presented to facilitate its practical application and further research.

Physicochemical and Structural Properties

This compound is a colorless crystalline solid.[2] The trimethylsulfonium cation possesses a trigonal pyramidal geometry at the sulfur atom.[3]

| Property | Value | Reference |

| Chemical Formula | C₃H₉IS | [2][4] |

| Molecular Weight | 204.07 g/mol | [2][4][5] |

| CAS Number | 2181-42-2 | [2][4][5] |

| Melting Point | 215-220 °C (decomposes) | [5] |

| Appearance | Colorless to white crystalline solid | [2][6] |

| Solubility | Soluble in water, alcohol, tetrahydrofuran, and dimethyl sulfoxide. | [6] |

| Crystal Structure | Monoclinic | [3] |

| Unit Cell Parameters | a = 5.94 Å, b = 8.00 Å, c = 8.92 Å, β = 126.53° | [3] |

Theoretical Calculations and Molecular Modeling

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reactivity and reaction mechanisms of trimethylsulfonium salts.

Density Functional Theory (DFT) Studies

DFT calculations have been utilized to investigate the energetics of reactions involving the trimethylsulfonium cation. For instance, the M05 functional with the 6-311+G(2d,p) basis set has been used to study the intramolecular conversion of trimethylsulfonium chloride to dimethyl sulfide (B99878) and methyl chloride, revealing insights into the Sₙ2 reaction pathway.[7] Such studies help in understanding the influence of solvent on reaction barriers and the stability of ion pair configurations (tripod, seesaw, and linear).[7]

Another study employed the B3LYP/6-31+G level of theory to describe the energy changes along the reaction coordinate for the reaction of amines with trimethylsulfonium salts in both the gas phase and solution.[5] These theoretical models are crucial for predicting reaction outcomes and optimizing reaction conditions.

Spectroscopic Data

Theoretical calculations are often used to complement experimental spectroscopic data for structural elucidation.

| Spectroscopic Data | Key Features |

| ¹H NMR (DMSO-d₆) | A single peak corresponding to the nine equivalent protons of the methyl groups. |

| ¹³C NMR (D₂O) | A single peak corresponding to the three equivalent methyl carbons.[8] |

| Infrared (IR) | Characteristic peaks for C-H stretching and bending vibrations. |

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is the alkylation of dimethyl sulfide with iodomethane.[9][10]

Materials:

-

Dimethyl sulfide

-

Iodomethane

Procedure: [10]

-

In a suitable reaction vessel, combine equimolar amounts of dimethyl sulfide and iodomethane.

-

Stir the mixture at room temperature (25 °C) for approximately 15 hours.

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid by filtration and wash with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from ethanol.[6]

Synthesis of this compound.

Characterization Techniques

Standard analytical methods are used to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectrum should show a singlet for the nine equivalent protons of the three methyl groups.

-